molecular formula C8H7F2I B3098600 (1,1-Difluoro-2-iodoethyl)benzene CAS No. 133932-40-8

(1,1-Difluoro-2-iodoethyl)benzene

Cat. No.: B3098600
CAS No.: 133932-40-8
M. Wt: 268.04 g/mol
InChI Key: XIXBDOZIXAWAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,1-Difluoro-2-iodoethyl)benzene” is a complex organic compound. It’s a derivative of benzene, which is a colorless flammable liquid and a solvent used in electrochemical studies . The compound contains fluorine and iodine atoms attached to an ethyl group, which is further attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes . This process generates gem-difluorinated alkynes. The cross-coupling proceeds in the presence of catalytic amounts of copper iodide in dimethylformamide under ligand-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its related compounds. For instance, 1,2-Difluorobenzene has a molecular weight of 114.0928 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like 1,2-Difluorobenzene have been studied . For instance, the reaction of C6H3F2- with H+ yields C6H4F2 . This reaction is characterized by a change in enthalpy (ΔH) and Gibbs free energy (ΔG) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like 1,2-Difluorobenzene have been documented . For instance, the heat of formation (ΔfH°) of 1,2-Difluorobenzene in the gas phase is -283.0 ± 0.92 kJ/mol, and in the liquid phase, it is -319.2 ± 0.92 kJ/mol . The compound has a density of 1.603 g/mL at 25 °C .

Scientific Research Applications

Palladium-Catalyzed Reactions

Research by Grushin and Marshall (2009) on trans-difluoro complexes of palladium(II) elucidates the thermal decomposition processes of iodide complexes in anhydrous benzene, leading to novel difluorides. This study highlights the unique bond characteristics and reaction mechanisms pertinent to difluoro compounds in palladium-catalyzed reactions, offering insights into the manipulation of C-F bond formation which can be fundamental for (1,1-Difluoro-2-iodoethyl)benzene derivatives Grushin & Marshall, 2009.

Ionic Liquid Structure

Deetlefs et al. (2005) investigated the structure of liquid mixtures involving 1,3-dimethylimidazolium hexafluorophosphate and benzene, demonstrating how benzene significantly alters ionic liquid structure. Although indirectly related, this research provides a foundation for understanding solvation and interaction phenomena in systems that may include fluorinated benzene derivatives, potentially applicable to the solubility and reaction media of this compound Deetlefs et al., 2005.

Fluorine Substitution Effects

Krebs and Spanggaard (2002) explored the impact of perfluorination on photophysical properties by synthesizing fluorinated benzene compounds. Their findings on the red shift of emission maxima upon fluorine substitution provide valuable information on how fluorine atoms influence the electronic properties of benzene derivatives. This could be relevant for designing fluorescence-based sensors or materials using this compound as a core structure Krebs & Spanggaard, 2002.

Cyclization Reactions

Ichikawa et al. (2002) demonstrated the use of 1,1-difluoro-1-alkenes in disfavored 5-endo-trig cyclizations, achieving ring-fluorinated hetero- and carbocycle synthesis. The unique role of vinylic fluorines in facilitating these reactions sheds light on the potential of this compound in synthesizing fluorinated cyclic structures, pivotal in pharmaceuticals and agrochemicals Ichikawa et al., 2002.

Safety and Hazards

The safety data sheet for similar compounds like 1,2-Difluorobenzene indicates that it is a hazardous chemical . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

Properties

IUPAC Name

(1,1-difluoro-2-iodoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXBDOZIXAWAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CI)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,1-Difluoro-2-iodoethyl)benzene
Reactant of Route 2
(1,1-Difluoro-2-iodoethyl)benzene
Reactant of Route 3
(1,1-Difluoro-2-iodoethyl)benzene
Reactant of Route 4
(1,1-Difluoro-2-iodoethyl)benzene
Reactant of Route 5
(1,1-Difluoro-2-iodoethyl)benzene
Reactant of Route 6
(1,1-Difluoro-2-iodoethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.